molecular formula C9H11N3O3 B2913933 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid CAS No. 209961-11-5

4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid

Cat. No.: B2913933
CAS No.: 209961-11-5
M. Wt: 209.205
InChI Key: JMTGXCCHKKUBKF-UHFFFAOYSA-N
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Description

“4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 209961-11-5 . It has a molecular weight of 209.2 and its molecular formula is C9H11N3O3 . The IUPAC name for this compound is 4-[(2-pyrazinylcarbonyl)amino]butanoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11N3O3/c13-8(14)2-1-3-12-9(15)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,15)(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment . Unfortunately, the boiling point information is not available .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates the optical gating of nanofluidic devices based on synthetic ion channels, where the channels' inner surfaces are decorated with monolayers of photolabile hydrophobic molecules. These molecules can be removed by irradiation to generate hydrophilic groups, facilitating the UV‐light‐triggered permselective transport of ionic species through the channels. This process holds potential for applications in light‐induced controlled release, sensing, and information processing (Ali et al., 2012).

Chemical Reactivity of 2-Amino-4H-pyrans

2-Amino-4H-pyrans, closely related in structure to the target compound, are utilized for biological purposes such as inhibiting smooth muscle cell proliferation and cell growth, and preventing arterial intimal thickening after balloon angioplasty. They also show promise in the modulation of calcium channels and nicotinic receptors, highlighting their broad biological potential (Litvinov & Shestopalov, 2011).

Amine-Modified Polymers for Medical Applications

Amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and others, have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction, resulting in polymers with increased swelling and thermal stability. These modified polymers exhibit promising antibacterial and antifungal activities, suggesting their suitability for medical applications (Aly & El-Mohdy, 2015).

Eco-Friendly Catalysis in Organic Synthesis

ZnFe2O4@alginic acid nanocomposite, as a green and cost-effective catalyst, has been utilized in the synthesis of 2-amino-3-cyano-4H-pyran derivatives. This approach highlights the importance of developing effective methods for synthesizing 4H-pyran compounds due to their extensive medicinal and biological activities. The use of such eco-friendly catalysts emphasizes the move towards greener synthesis methods in organic chemistry (Maleki, Varzi, & Hassanzadeh‐Afruzi, 2019).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302-H312-H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

4-(pyrazine-2-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)2-1-3-12-9(15)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTGXCCHKKUBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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